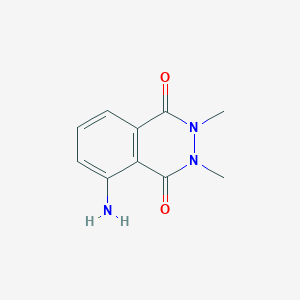

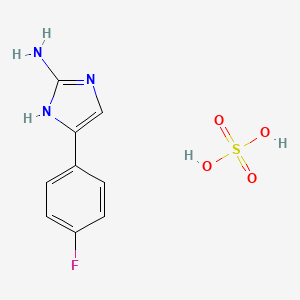

5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regioselective Synthesis of Highly Substituted Imidazoles

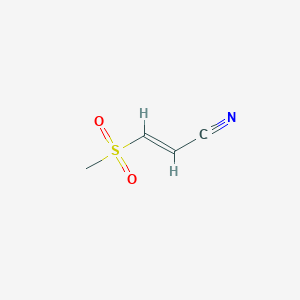

The synthesis of imidazoles has been a subject of interest due to their prevalence in pharmacologically active compounds. A novel approach to the synthesis of highly substituted imidazoles has been developed, utilizing electron-withdrawing group-substituted allenyl sulfonamides with amines. This method allows for the construction of 4- and 5-functionalized imidazoles in a regioselective manner, which is influenced by the substituents on the nitrogen atoms .

Molecular Structure Analysis of Imidazole Derivatives

The molecular structure of imidazole derivatives is crucial for their biological activity. In the context of 5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1), the presence of a fluorine atom on the phenyl ring and the substitution pattern on the imidazole ring are likely to affect the compound's binding affinity and overall pharmacokinetic properties. The regioselectivity in the synthesis process plays a significant role in determining the final molecular structure and, consequently, the potential biological activity of the compound .

Chemical Reactions Analysis of Imidazole Compounds

Imidazole compounds are known to participate in various chemical reactions, which can be leveraged to modify their structure and enhance their pharmacological profile. For instance, the structure-activity relationships (SARs) of imidazole derivatives have been explored to improve the pharmacokinetic and toxicological characteristics of 5-lipoxygenase inhibitors. By modifying the lipophilicity and metabolic stability of these compounds, researchers have been able to reduce side effects and improve bioavailability, leading to the discovery of more practical lead compounds for oral administration .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and lipophilicity, are essential for their development as therapeutic agents. The introduction of a fluorine atom can significantly alter these properties, potentially leading to improved bioavailability and reduced toxicity. The analysis of these properties is critical in the early stages of drug development to ensure that the compound has a favorable profile for further development .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1) may also interact with various biological targets.

Mode of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1) may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a variety of biological activities . This suggests that 5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1) may influence multiple biochemical pathways, leading to downstream effects related to its biological activities.

Pharmacokinetics

A similar compound, 2-(4-fluorophenyl) imidazol-5-ones, has been studied for its pharmacokinetic properties . This suggests that 5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1) may have similar properties that impact its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that the action of 5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1) may result in a range of molecular and cellular effects corresponding to these activities.

properties

IUPAC Name |

5-(4-fluorophenyl)-1H-imidazol-2-amine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.H2O4S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h1-5H,(H3,11,12,13);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIPHYGLJMTLOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)F.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-1H-imidazol-2-amine sulphate (2:1) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)